molecular formula C11H21NO B11049912 5-Tert-butyl-1,2-dimethylpiperidin-3-one

5-Tert-butyl-1,2-dimethylpiperidin-3-one

Cat. No.: B11049912
M. Wt: 183.29 g/mol
InChI Key: XDPTWFUYZSATFF-UHFFFAOYSA-N
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Description

5-Tert-butyl-1,2-dimethylpiperidin-3-one: is a chemical compound that belongs to the class of piperidines. Piperidines are heterocyclic organic compounds containing a six-membered ring with one nitrogen atom. This compound is characterized by the presence of a tert-butyl group at the 5-position, and two methyl groups at the 1 and 2 positions of the piperidine ring. It is used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl-1,2-dimethylpiperidin-3-one can be achieved through several synthetic routes. One common method involves the reaction of piperidine with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Tert-butyl-1,2-dimethylpiperidin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions are usually carried out in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Substitution reactions can occur at the tert-butyl or methyl groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Tert-butyl-1,2-dimethylpiperidin-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and receptor interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-1,2-dimethylpiperidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. For example, it may bind to the active site of an enzyme, blocking its activity and preventing the conversion of substrates to products. Alternatively, it may interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

    5,5-Dimethylpiperidin-3-one: This compound lacks the tert-butyl group at the 5-position, making it less sterically hindered and potentially more reactive in certain chemical reactions.

    1,2-Dimethylpiperidin-3-one: This compound lacks the tert-butyl group, which may affect its chemical properties and reactivity.

    Tert-butylpiperidin-3-one: This compound lacks the methyl groups at the 1 and 2 positions, which may influence its steric and electronic properties.

Uniqueness: The presence of both the tert-butyl group and the two methyl groups in 5-Tert-butyl-1,2-dimethylpiperidin-3-one gives it unique steric and electronic properties. These features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various scientific research applications.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

5-tert-butyl-1,2-dimethylpiperidin-3-one

InChI

InChI=1S/C11H21NO/c1-8-10(13)6-9(7-12(8)5)11(2,3)4/h8-9H,6-7H2,1-5H3

InChI Key

XDPTWFUYZSATFF-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)CC(CN1C)C(C)(C)C

Origin of Product

United States

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